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Compound of Interest

Compound Name: 4-Fluoro-6-methyl-1H-indole

CAS No.: 885522-13-4

Cat. No.: B1343691

Get Quote

Executive Summary
4-Fluoro-6-methyl-1H-indole represents a strategic scaffold in modern medicinal chemistry,

offering a precise balance between lipophilicity, metabolic stability, and electronic modulation.

[1] Unlike the widely characterized 5-substituted indoles (e.g., serotonin analogs), the 4,6-

substitution pattern creates a unique electronic environment. The C4-fluorine atom introduces a

strong inductive withdrawing effect (

) that modulates the acidity of the pyrrolic NH and alters the electrostatic potential of the C3
binding pocket, while the C6-methyl group provides a lipophilic anchor and a potential
metabolic handle.

This guide provides a theoretical framework for researchers utilizing this scaffold, focusing on

electronic structure, regioselective synthesis, and predictive ADMET properties.[1]

Molecular Architecture & Electronic Properties[1]
The physicochemical behavior of 4-fluoro-6-methyl-1H-indole is defined by the competition

between the electron-withdrawing fluorine at C4 and the electron-donating methyl group at C6.
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[1]

Electronic Distribution (DFT Theoretical Framework)
Based on Density Functional Theory (DFT) principles applied to indole systems:

HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is concentrated

primarily on the pyrrole ring (C2=C3 bond), maintaining the scaffold's nucleophilic character

despite the fluorine substitution.

Inductive Effect (

) of C4-F: The fluorine atom at C4 exerts a through-space and through-bond inductive
withdrawal.[1] This lowers the electron density at the C3 position more significantly than a C5
or C6 substitution would, potentially attenuating the rate of electrophilic aromatic substitution
(EAS) compared to native indole.

Hyperconjugation of C6-Me: The methyl group at C6 donates electron density into the

benzene ring via hyperconjugation, partially counteracting the deactivation from the C4-

fluorine.

Acid-Base Profile[1]
Acidity (NH): The C4-fluorine is spatially proximal to the N1-hydrogen.[1] Through inductive

withdrawal, it increases the acidity of the N-H bond relative to unsubstituted indole.[1]

Reference Indole pKa (DMSO): ~16.2[1]

Predicted 4-F-6-Me Indole pKa: ~15.5 – 15.8[1]

Basicity (C3): The basicity at C3 (protonation site) is slightly reduced, making the compound

more stable to acid-catalyzed polymerization than electron-rich indoles like 5-methoxyindole.

[1]

Synthetic Accessibility & Retrosynthesis[1]
Direct synthesis of 4,6-disubstituted indoles requires avoiding the regiochemical ambiguity of

the Fischer Indole Synthesis. The Leimgruber-Batcho protocol is the preferred theoretical

pathway for high-fidelity regiocontrol.[1]
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Recommended Pathway: Leimgruber-Batcho Synthesis
This route utilizes 3-fluoro-2,5-dimethylnitrobenzene as the starting material.[1] The reaction

proceeds via the formation of an enamine followed by reductive cyclization.[1]

Step-by-Step Protocol (Theoretical):

Enamine Formation: Condensation of 3-fluoro-2,5-dimethylnitrobenzene with N,N-

dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The acidity of the C2-

methyl group (ortho to nitro) drives this reaction.[1]

Reductive Cyclization: The resulting

-dimethylaminostyrene intermediate is reduced using Raney Nickel/Hydrazine or TiCl

/NH

OAc to effect ring closure.[1]

Visualization of Synthetic Logic
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Figure 1: Regiospecific Leimgruber-Batcho synthesis pathway avoiding isomer formation.

Reactivity Profile & Functionalization[2]
The 4-fluoro-6-methyl-1H-indole scaffold offers distinct sites for diversification, governed by

the orthogonal reactivity of the pyrrole and benzene rings.[1]

Electrophilic Aromatic Substitution (EAS)
Despite the deactivating fluorine, C3 remains the primary nucleophilic site.

Vilsmeier-Haack Formylation: Reaction with POCl

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoroindole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoroindole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoroindole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoroindole
https://www.benchchem.com/product/b1343691/docs?utm_src=pdf-body-img#comprehensive-theoretical-predictive-analysis-of-4-fluoro-6-methyl-1h-indole
https://www.benchchem.com/product/b1343691/docs?utm_src=pdf-body#comprehensive-theoretical-predictive-analysis-of-4-fluoro-6-methyl-1h-indole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoroindole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


/DMF yields the 3-carbaldehyde.[1] The C6-methyl group activates the C3 position para to it,
ensuring reactivity is maintained.

Halogenation: NIS or NBS will selectively halogenate C3.[1]

Lithiation and Metalation
C2-Lithiation: Protection of N1 (e.g., with Boc or SEM) allows for C2-lithiation using n-BuLi.

[1] The C4-fluorine exerts a long-range inductive effect that may slightly stabilize the C2-lithio

species compared to 6-methylindole.[1]

Directed Ortho Metalation (DoM): The C4-fluorine is a weak Director Group (DG).[1]

However, lithiation at C5 (ortho to F) is sterically hindered by the C6-methyl and

electronically disfavored compared to C2 lithiation.

Reactivity Map
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Figure 2: Functional reactivity map highlighting orthogonal modification sites.

Medicinal Chemistry & ADMET Profiling
For drug discovery, this scaffold is often used as a bioisostere for 5-substituted tryptamines or

to block metabolic hotspots in the indole ring.

Physicochemical Properties (Calculated)
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The following values are predictive estimates based on QSAR fragment contributions (Hansch

constants: F

+0.14, Me

+0.56).

Property Predicted Value Drug-Like Implication

Molecular Weight 149.17 g/mol
Fragment-like; high ligand

efficiency potential.[1]

LogP (Octanol/Water) 3.1 – 3.3
Moderate lipophilicity; good

membrane permeability.[1]

TPSA 15.8 Å²
Excellent brain penetration

(CNS active potential).[1]

H-Bond Donors 1 (NH)
Standard for kinase/receptor

binding pockets.[1]

pKa (NH) ~15.8

Slightly more acidic than

indole; deprotonates with

strong bases (NaH).[1]

Metabolic Stability[1]
Fluorine Blockade (C4): The C4 position in indole is susceptible to hydroxylation by hepatic

enzymes.[1] Fluorine substitution effectively blocks this metabolic route, potentially extending

half-life (

).[1]

Methyl Liability (C6): The C6-methyl group is a "soft spot" for CYP450-mediated benzylic

oxidation, leading to the alcohol and subsequently the carboxylic acid. If metabolic stability is

a liability, replacing the C6-methyl with a C6-chloro or C6-trifluoromethyl group is a standard

optimization strategy.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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